molecular formula C22H25N5O2 B6913124 4-Methoxy-2-[4-[[2-(pyridin-2-ylmethoxy)phenyl]methyl]piperazin-1-yl]pyrimidine

4-Methoxy-2-[4-[[2-(pyridin-2-ylmethoxy)phenyl]methyl]piperazin-1-yl]pyrimidine

Cat. No.: B6913124
M. Wt: 391.5 g/mol
InChI Key: BNELSAWTSFDTNU-UHFFFAOYSA-N
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Description

4-Methoxy-2-[4-[[2-(pyridin-2-ylmethoxy)phenyl]methyl]piperazin-1-yl]pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a methoxy group and a piperazine ring linked to a pyridine moiety. The presence of these functional groups makes it a molecule of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-[4-[[2-(pyridin-2-ylmethoxy)phenyl]methyl]piperazin-1-yl]pyrimidine typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable amidine and a β-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group is usually introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.

    Attachment of the Piperazine Ring: The piperazine ring is attached through a nucleophilic substitution reaction, where the pyrimidine core reacts with a piperazine derivative.

    Linking the Pyridine Moiety: The final step involves the attachment of the pyridine moiety through a nucleophilic aromatic substitution reaction, where the piperazine derivative reacts with a pyridine-based electrophile.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing catalysts to enhance reaction rates. The use of continuous flow reactors and automated synthesis platforms can further improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the pyridine ring, converting it to a piperidine ring.

    Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution at the pyridine ring or electrophilic substitution at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or electrophiles like bromine (Br₂) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxy-substituted aldehydes or acids, while reduction of the pyridine ring can produce piperidine derivatives.

Scientific Research Applications

4-Methoxy-2-[4-[[2-(pyridin-2-ylmethoxy)phenyl]methyl]piperazin-1-yl]pyrimidine has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

    Biological Studies: Researchers use this compound to study its effects on cellular pathways and molecular targets, providing insights into its mechanism of action and potential therapeutic uses.

    Chemical Biology: The compound serves as a tool for probing biological systems, helping scientists understand the interactions between small molecules and biological macromolecules.

    Industrial Applications: In the chemical industry, this compound can be used as an intermediate in the synthesis of more complex molecules, contributing to the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-[4-[[2-(pyridin-2-ylmethoxy)phenyl]methyl]piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact pathways and targets involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-2-[4-[[2-(pyridin-2-ylmethoxy)phenyl]methyl]piperazin-1-yl]pyrimidine: shares structural similarities with other pyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with a wide range of biological targets

Properties

IUPAC Name

4-methoxy-2-[4-[[2-(pyridin-2-ylmethoxy)phenyl]methyl]piperazin-1-yl]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2/c1-28-21-9-11-24-22(25-21)27-14-12-26(13-15-27)16-18-6-2-3-8-20(18)29-17-19-7-4-5-10-23-19/h2-11H,12-17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNELSAWTSFDTNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)N2CCN(CC2)CC3=CC=CC=C3OCC4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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